Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a morpholinopyrimidine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the morpholinopyrimidine moiety. The ethyl ester group is then added to complete the synthesis. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Indole derivatives
Uniqueness
Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, a morpholine moiety, and a pyrimidine carbonyl group, which contribute to its biological properties.
This compound has been primarily studied for its inhibitory effects on the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators such as N-acylethanolamines (NAEs). The inhibition of NAPE-PLD can modulate various physiological processes, including pain perception and emotional behavior.
Key Findings:
- Inhibition Potency : The compound has shown sub-micromolar potency in inhibiting NAPE-PLD, with an IC50 value reported at approximately 72 nM .
- Biochemical Assays : In vitro assays using HEK293T cells overexpressing human NAPE-PLD demonstrated that this compound effectively reduced the levels of NAEs, indicating its potential for therapeutic applications in modulating lipid signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the core structure influence biological activity. Key observations include:
Substituent | Effect on Activity |
---|---|
Morpholine group | Essential for binding affinity |
Piperidine linker | Optimal for enhancing potency |
Carbonyl position | Critical for enzyme inhibition |
These findings suggest that careful modification of substituents can lead to compounds with enhanced efficacy against target enzymes .
Case Studies
Several studies have explored the biological activity of this compound in various models:
- Neurobehavioral Effects : In animal models, administration of this compound resulted in altered emotional behaviors, supporting its role in neuropharmacology. The modulation of NAEs was linked to changes in anxiety-like behaviors observed in mice .
- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-beta-D-ribofuranose (DprE1), a critical enzyme for bacterial cell wall synthesis. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing treatments, making it a promising candidate for further development .
Properties
IUPAC Name |
ethyl 1-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-25-17(23)13-3-5-21(6-4-13)16(22)14-11-15(19-12-18-14)20-7-9-24-10-8-20/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZPPZCDPFCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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